1-(4-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide
Overview
Description
1-(4-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in medicine. This compound is a type of piperidine derivative that is known for its ability to bind to certain receptors in the brain and produce specific effects.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide involves its ability to bind to specific receptors in the brain. This compound has been shown to interact with both the dopamine and serotonin systems, which are involved in the regulation of mood, behavior, and other physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide are complex and varied. Some of the effects that have been observed in scientific studies include changes in neurotransmitter levels, alterations in gene expression, and modifications to cellular signaling pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide in lab experiments is its ability to produce specific effects on the brain and other physiological systems. This makes it a valuable tool for studying the underlying mechanisms of various diseases and conditions.
However, there are also some limitations to using this compound in research. For example, its effects may be influenced by factors such as dosage, route of administration, and individual variability. Additionally, there may be ethical concerns associated with the use of this compound in animal or human studies.
Future Directions
There are many potential future directions for research on 1-(4-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide. Some of the most promising areas of investigation include:
1. Further exploration of its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
2. Investigation of its effects on other physiological systems, such as the immune system and the cardiovascular system.
3. Development of new synthetic methods for producing this compound, with a focus on improving its purity and yield.
4. Exploration of its potential as a tool for studying the underlying mechanisms of addiction and other behavioral disorders.
5. Investigation of its potential as a therapeutic agent for other conditions, such as chronic pain and inflammation.
Conclusion:
In conclusion, 1-(4-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide is a chemical compound that has been the subject of significant scientific research. Its potential applications in medicine, as well as its complex mechanisms of action and physiological effects, make it a valuable tool for studying a wide range of diseases and conditions. As future research continues to explore its potential, it is likely that this compound will continue to play an important role in the development of new treatments and therapies.
Scientific Research Applications
There has been a significant amount of scientific research conducted on 1-(4-fluorobenzyl)-N-3-pyridinyl-4-piperidinecarboxamide, with a focus on its potential applications in medicine. Some of the areas where this compound has been studied include the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, as well as the management of pain and inflammation.
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-pyridin-3-ylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c19-16-5-3-14(4-6-16)13-22-10-7-15(8-11-22)18(23)21-17-2-1-9-20-12-17/h1-6,9,12,15H,7-8,10-11,13H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBHASVWWQQSFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CN=CC=C2)CC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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